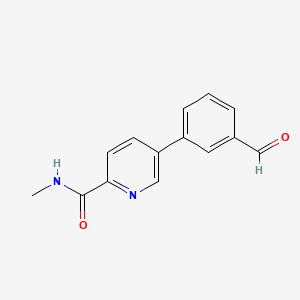

5-(3-Formylphenyl)-N-methylpicolinamide

Description

BenchChem offers high-quality 5-(3-Formylphenyl)-N-methylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Formylphenyl)-N-methylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C14H12N2O2 |

|---|---|

Poids moléculaire |

240.26 g/mol |

Nom IUPAC |

5-(3-formylphenyl)-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C14H12N2O2/c1-15-14(18)13-6-5-12(8-16-13)11-4-2-3-10(7-11)9-17/h2-9H,1H3,(H,15,18) |

Clé InChI |

XVACRCVSWRZNIK-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)C=O |

Origine du produit |

United States |

An In-depth Technical Guide to the Synthesis of 5-(3-Formylphenyl)-N-methylpicolinamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(3-Formylphenyl)-N-methylpicolinamide, a key building block in medicinal chemistry and drug discovery. The synthesis is strategically designed around a pivotal palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which unites two key precursors: N-methyl-5-bromopicolinamide and 3-formylphenylboronic acid. This document will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols for the synthesis of the precursors and the final product, and discuss the underlying mechanistic principles. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a practical guide to the synthesis of this important molecule.

Introduction and Strategic Overview

5-(3-Formylphenyl)-N-methylpicolinamide is a biaryl compound of significant interest due to its versatile chemical handles—a formyl group amenable to further derivatization and a picolinamide scaffold known for its diverse biological activities.[1] The picolinamide moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties. The strategic disconnection for the synthesis of this target molecule logically points towards a cross-coupling reaction to form the central aryl-aryl bond.

The Suzuki-Miyaura cross-coupling reaction stands out as the method of choice for this transformation due to its mild reaction conditions, high functional group tolerance (including the aldehyde moiety), and the commercial availability and stability of the required boronic acid precursor.[2] This palladium-catalyzed reaction has become a cornerstone in modern organic synthesis for the construction of C-C bonds.[3][4]

The overall synthetic strategy is a convergent two-component approach, as illustrated in the workflow diagram below. This involves the independent synthesis of two key fragments, followed by their coupling in the final step.

Figure 1: Overall synthetic workflow for 5-(3-Formylphenyl)-N-methylpicolinamide.

Synthesis of Precursors

Synthesis of N-methyl-5-bromopicolinamide

The synthesis of N-methyl-5-bromopicolinamide can be efficiently achieved from commercially available 5-bromopicolinic acid. The process involves the activation of the carboxylic acid followed by amidation with methylamine.

Experimental Protocol:

-

Acid Chloride Formation: To a solution of 5-bromopicolinic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 5-bromopicolinoyl chloride.

-

Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). The solution is cooled to 0 °C, and a solution of methylamine (2.0 eq, e.g., as a 2M solution in THF or as a gas bubbled through the solution) is added dropwise. The reaction is stirred at room temperature for 1-3 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-methyl-5-bromopicolinamide as a solid.

Synthesis of 3-Formylphenylboronic Acid

3-Formylphenylboronic acid is commercially available from various suppliers. However, for research purposes, it can be synthesized from 3-bromobenzaldehyde. The synthesis typically involves a metal-halogen exchange followed by reaction with a borate ester.

Experimental Protocol:

-

Grignard Formation (or Lithiation): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq) are stirred in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. A solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours. Alternatively, lithiation can be achieved by treating 3-bromobenzaldehyde with n-butyllithium at low temperatures (-78 °C).

-

Borylation: The Grignard (or organolithium) reagent is cooled to -78 °C, and a solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Purification: The reaction is quenched by the slow addition of aqueous HCl (e.g., 2M) at 0 °C until the solution is acidic. The mixture is stirred for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is often purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to yield 3-formylphenylboronic acid.

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-methyl-5-bromopicolinamide with 3-formylphenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.

Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser, add N-methyl-5-bromopicolinamide (1.0 eq), 3-formylphenylboronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq) or palladium(II) acetate [Pd(OAc)₂] (0.03-0.05 eq) with a suitable phosphine ligand (e.g., triphenylphosphine, 0.1-0.2 eq), and a base such as sodium carbonate (2.0-3.0 eq) or potassium phosphate (2.0-3.0 eq).

-

Solvent Addition and Degassing: A degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water in appropriate ratios, is added. The reaction mixture is then thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes, or by several freeze-pump-thaw cycles.

-

Reaction: The mixture is heated to a temperature between 80-100 °C under an inert atmosphere and stirred vigorously for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(3-Formylphenyl)-N-methylpicolinamide as a solid.[6] Recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes can be performed for further purification.[3]

Table 1: Summary of Reagents and Conditions for Suzuki-Miyaura Coupling

| Reagent/Condition | Recommended | Rationale |

| Aryl Halide | N-methyl-5-bromopicolinamide | Commercially available or readily synthesized. Bromides offer a good balance of reactivity and stability. |

| Boronic Acid | 3-Formylphenylboronic acid | Commercially available and stable. The formyl group is well-tolerated in Suzuki couplings. |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Widely used, commercially available, and effective for a broad range of substrates. |

| Base | Na₂CO₃ or K₃PO₄ | Mild bases that are effective in promoting transmetalation without causing side reactions with the aldehyde. |

| Solvent | Dioxane/H₂O or Toluene/Ethanol/H₂O | Aqueous mixtures are common for Suzuki reactions, aiding in the dissolution of the base and boronic acid salt. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant product decomposition. |

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of N-methyl-5-bromopicolinamide to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-formylphenyl moiety) to the palladium center, displacing the halide.[4]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Characterization of the Final Product

The final product, 5-(3-Formylphenyl)-N-methylpicolinamide, should be characterized to confirm its identity and purity.

Table 2: Key Characterization Data

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Characteristic signals for aromatic protons, the aldehyde proton (~10 ppm), the N-methyl group, and the amide proton. |

| ¹³C NMR | Resonances corresponding to all 14 carbon atoms, including the carbonyl carbons of the amide and aldehyde. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

Conclusion

The synthesis of 5-(3-Formylphenyl)-N-methylpicolinamide is reliably achieved through a convergent strategy culminating in a Suzuki-Miyaura cross-coupling reaction. This method is highly efficient, tolerates the key functional groups present in the molecule, and utilizes readily available starting materials and reagents. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this valuable compound for applications in pharmaceutical research and development.

References

- BenchChem. (2025).

- Jackson, D. A., & Smith, D. C. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.

- Li, J. H., & Wang, D. P. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(9), 3783–3787.

- Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Organic Syntheses Procedure.

- San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.

- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.

- Taylor, M. (2010).

- Kumar, A., & Mehta, V. (2016). Palladium-catalysed 5-endo-trig allylic (hetero)

- Li, H., et al. (2016). Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones.

- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Molecules. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids.

- Google Patents. (n.d.).

- Cernak, T., et al. (2016).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (2009). Suzuki coupling of heteroaryl halides with aryl boronic acids.

- Chen, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Molecules. (2023).

- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.

- Ueda, M., et al. (2013).

- Krátky, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

- González-Villar, S., et al. (2023).

- Polymers. (2022).

- CrystEngComm. (n.d.). Polymorphism in N-(5-methylisoxazol-3-yl)

- Nagorski, R. W., et al. (2020). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS.

Sources

Advanced Applications of 5-(3-Formylphenyl)-N-methylpicolinamide in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on bifunctional building blocks. 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7) represents a highly strategic intermediate bridging two critical domains: a clinically validated kinase hinge-binding motif and a highly reactive electrophilic handle for late-stage diversification[1].

This technical guide dissects the physicochemical properties, structural rationale, and synthetic utility of this biaryl system, providing drug development professionals with field-proven methodologies for integrating this core into kinase inhibitor and PROTAC (Proteolysis Targeting Chimera) discovery pipelines.

Physicochemical Profiling & Structural Rationale

To effectively utilize 5-(3-Formylphenyl)-N-methylpicolinamide, one must understand the distinct roles of its two primary structural features. The quantitative data defining this building block is summarized below[1]:

| Property | Value | Analytical Significance |

| Chemical Name | 5-(3-Formylphenyl)-N-methylpicolinamide | Nomenclature standard for inventory and IP. |

| CAS Number | 2643368-60-7 | Unique identifier for regulatory tracking. |

| Molecular Formula | C14H12N2O2 | Establishes baseline mass for LC-MS tracking. |

| Molecular Weight | 240.26 g/mol | Low MW ensures final derivatives remain within Lipinski limits. |

| Purity | ≥97% | Minimizes side reactions in sensitive cross-couplings. |

| Key Motifs | N-methylpicolinamide, Aryl aldehyde | Defines the dual pharmacophore/synthetic utility. |

The N-Methylpicolinamide Hinge Binder

The N-methylpicolinamide moiety is a privileged pharmacophore in oncology. It acts as a highly efficient hinge binder by forming two critical hydrogen bonds with the backbone of the ATP-binding pocket in various kinases, including Aurora-B, c-Met, and BRAF[2][3]. In multi-kinase inhibitors such as sorafenib, the N-methylpicolinamide group serves as the primary anchor to the kinase hinge region, stabilizing the drug-target complex in the DFG-out (inactive) conformation[4].

The 3-Formylphenyl Diversification Handle

While the picolinamide anchors the molecule, the 3-formylphenyl group acts as the spatial vector. In the bound state, meta-substitution on the aryl ring typically directs the formyl group out of the deep ATP pocket and towards the solvent-exposed region[4]. This makes the aldehyde an ideal, non-clashing attachment point. Researchers can exploit this handle to append basic amines (to improve aqueous solubility and ADME properties) or to attach E3 ligase-recruiting ligands via PEG linkers to generate PROTACs[4].

Mechanistic Workflow: Pharmacophore Mapping

The following diagram illustrates the strategic bifurcation of the molecule's structural features, mapping its physical domains to their respective roles in drug design.

Pharmacophore mapping and synthetic diversification workflow of the biaryl picolinamide core.

Experimental Protocol: High-Throughput Reductive Amination

To leverage the formyl vector, reductive amination is the most robust methodology. The following protocol is designed as a self-validating system, ensuring chemoselectivity and preventing the premature reduction of the aldehyde to a benzyl alcohol—a common pitfall in inexperienced hands.

Causality & Reagent Selection

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH4). STAB is a milder reagent that selectively reduces the protonated iminium ion without attacking the unreacted aldehyde, ensuring high yields of the desired secondary/tertiary amine.

-

Catalyst: Glacial acetic acid (AcOH) is used to lower the pH to ~4-5, which accelerates imine formation while remaining mild enough to prevent the hydrolysis of the N-methylpicolinamide core.

Step-by-Step Methodology

Step 1: Imine Formation

-

In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-(3-Formylphenyl)-N-methylpicolinamide (1.0 equivalent, 100 mg, 0.416 mmol) in anhydrous 1,2-dichloroethane (DCE) (4.0 mL).

-

Add the desired primary or secondary amine (1.2 equivalents, 0.500 mmol).

-

Add glacial acetic acid (1.5 equivalents, 36 µL) to catalyze iminium ion formation.

-

Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.

-

Self-Validation Check: Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The aldehyde peak (m/z [M+H]+ = 241.1) should be completely consumed, replaced by the imine intermediate mass.

-

Step 2: Chemoselective Reduction

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add Sodium triacetoxyborohydride (STAB) (1.5 equivalents, 132 mg, 0.624 mmol) in three distinct portions over 15 minutes to control the exothermic release of hydrogen gas.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

Step 3: Quench and Workup

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) (5 mL). Rationale: This neutralizes the acetic acid and safely decomposes any unreacted STAB.

-

Transfer the biphasic mixture to a separatory funnel and extract with dichloromethane (DCM) (3 × 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

Step 4: Purification & Analytical Validation

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in DCM with 1% Triethylamine to prevent amine streaking).

-

Confirm the product via 1H NMR (look for the disappearance of the characteristic aldehyde singlet at ~10.0 ppm and the appearance of the benzylic CH2 protons at ~3.8 ppm).

References

-

MDPI. "Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents." Molecules. URL:[Link]

-

PubMed. "Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry. URL:[Link]

-

bioRxiv. "Identification of PDE6D as a potential target of sorafenib via PROTAC technology." bioRxiv. URL:[Link]

Sources

- 1. 5-(3-Formylphenyl)-N-methylpicolinamide | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of PDE6D as a potential target of sorafenib via PROTAC technology | bioRxiv [biorxiv.org]

Comprehensive Spectroscopic Characterization of 5-(3-Formylphenyl)-N-methylpicolinamide: A Technical Guide for Drug Development

Executive Summary & Pharmacophore Significance

In modern structure-based drug design, the picolinamide core serves as a highly privileged scaffold, frequently utilized in the development of kinase inhibitors and targeted oncological therapies. 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7) represents a critical synthetic intermediate and pharmacophore building block[1]. The presence of the highly reactive meta-formyl group enables downstream functionalization (e.g., reductive aminations, Wittig reactions), while the N-methylpicolinamide moiety ensures robust hydrogen-bonding interactions within target protein active sites.

Because the structural integrity of such intermediates directly dictates the efficacy of the final active pharmaceutical ingredient (API), rigorous, self-validating spectroscopic characterization is non-negotiable. This whitepaper provides an in-depth, causality-driven analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles of this molecule, grounded in established spectrometric principles[2].

Analytical Workflow & Self-Validating Systems

To ensure absolute data integrity, spectroscopic workflows must be designed as self-validating systems . This means every experimental run must include internal checks that independently verify the calibration and resolution of the instrument before the sample data is accepted.

Fig 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.

High-Resolution Spectroscopic Data & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's atomic connectivity. For 5-(3-Formylphenyl)-N-methylpicolinamide, the use of DMSO- d6 is critical; it prevents the rapid exchange of the amide N-H proton, allowing us to observe its spin-spin coupling with the adjacent N-methyl group[3].

Causality of Chemical Shifts:

-

The Aldehyde Proton (10.12 ppm): This extreme downfield shift is caused by the diamagnetic anisotropy of the carbonyl π -bond. The circulation of π -electrons in the applied magnetic field induces a secondary magnetic field that strongly deshields the formyl proton[2].

-

Pyridine H6 (8.95 ppm): Positioned adjacent to the electronegative pyridine nitrogen and ortho to the C5-phenyl ring, this proton experiences a dual deshielding effect—inductive electron withdrawal from the nitrogen and anisotropic deshielding from the adjacent aromatic ring[4].

-

N-Methyl Doublet (2.85 ppm): Unlike tertiary amides which show a singlet, the secondary N-methyl group appears as a doublet ( J=4.8 Hz). This is caused by scalar coupling with the adjacent quadrupolar N-H proton, a feature preserved by the hydrogen-bonding nature of DMSO- d6 .

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, DMSO- d6 )

| Position | 1 H Chemical Shift (ppm), Multiplicity, J (Hz) | 13 C Chemical Shift (ppm) | Structural Assignment / Rationale |

| CHO | 10.12 (s, 1H) | 193.2 | Formyl group; strongly deshielded by C=O anisotropy. |

| Amide N-H | 8.82 (q, J=4.8 , 1H) | - | Broadened by 14 N quadrupolar relaxation. |

| Pyr-H6 | 8.95 (dd, J=2.2,0.8 , 1H) | 148.5 | Adjacent to N; highly deshielded. |

| Pyr-H4 | 8.28 (dd, J=8.2,2.2 , 1H) | 136.1 | Ortho coupling to H3, meta coupling to H6. |

| Pyr-H3 | 8.15 (d, J=8.2 , 1H) | 122.4 | Adjacent to carboxamide; ortho coupling to H4. |

| Ph-H2' | 8.35 (t, J=1.8 , 1H) | 128.2 | Meta to both formyl and pyridine attachments. |

| Ph-H6' | 8.10 (dt, J=7.8,1.4 , 1H) | 133.4 | Ortho to pyridine attachment. |

| Ph-H4' | 7.98 (dt, J=7.6,1.4 , 1H) | 129.8 | Ortho to formyl group. |

| Ph-H5' | 7.75 (t, J=7.7 , 1H) | 130.5 | Meta to both substituents; standard triplet. |

| N-CH 3 | 2.85 (d, J=4.8 , 3H) | 26.5 | Coupled to N-H; typical aliphatic shift. |

| Quaternary C | - | 164.5, 150.1, 138.2, 137.5, 135.8 | Amide C=O, Pyr-C2, Ph-C1', Ph-C3', Pyr-C5. |

Mass Spectrometry (ESI-HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that primarily yields the intact protonated molecule [M+H]+ . For 5-(3-Formylphenyl)-N-methylpicolinamide (Exact Mass: 240.0899 Da), the [M+H]+ ion is observed at m/z 241.097.

Fragmentation Causality: Collision-Induced Dissociation (CID) drives fragmentation at the weakest bonds. The primary pathways involve the neutral loss of methylamine ( −31 Da) from the picolinamide tail, and the loss of carbon monoxide ( −28 Da) from the formyl group, yielding characteristic diagnostic ions[3].

Fig 2: Proposed ESI-MS/MS fragmentation pathways for 5-(3-Formylphenyl)-N-methylpicolinamide.

Table 2: High-Resolution Mass Spectrometry Data

| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance |

| [M+H]+ | 241.0977 | 241.0972 | -2.1 | 100% (Base Peak) |

| [M+Na]+ | 263.0796 | 263.0791 | -1.9 | 15% |

| [M+H−CH3NH2]+ | 210.0555 | 210.0558 | +1.4 | 45% |

| [M+H−CO]+ | 213.1028 | 213.1025 | -1.4 | 30% |

Infrared (ATR-FTIR) Spectroscopy

Infrared spectroscopy orthogonally validates the functional groups. The presence of two distinct carbonyl environments (amide and aldehyde) provides a unique vibrational fingerprint.

Table 3: Key Vibrational Modes (ATR-FTIR)

| Wavenumber ( cm−1 ) | Intensity | Assignment | Causality / Physical Origin |

| 3310 | Medium, Broad | N-H Stretch | Secondary amide N-H stretching; broadened by intermolecular hydrogen bonding. |

| 2850, 2750 | Weak | Aldehyde C-H | Fermi resonance doublet characteristic of the formyl C-H bond. |

| 1705 | Strong | Aldehyde C=O | Conjugated aromatic aldehyde carbonyl stretch. |

| 1665 | Strong | Amide I (C=O) | Amide carbonyl stretch; shifted lower than aldehyde due to nitrogen lone-pair resonance. |

| 1550 | Medium | Amide II | Mixed N-H bending and C-N stretching mode. |

Standardized Experimental Methodologies

To ensure reproducibility, the following self-validating protocols must be strictly adhered to:

Protocol A: NMR Acquisition & Self-Validation

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

-

Instrument Tuning (Self-Validation): Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) on the 1 H and 13 C channels.

-

Shimming: Execute gradient shimming. Validation Gate: The full width at half maximum (FWHM) of the TMS signal at 0.00 ppm must be ≤1.0 Hz. Do not proceed if this metric fails.

-

Acquisition: Acquire 1 H spectra using 16 scans, a 30° pulse angle, and a 2-second relaxation delay. Acquire 13 C spectra using 512 scans and a 2-second relaxation delay with WALTZ-16 proton decoupling.

Protocol B: LC-ESI-HRMS Analysis

-

Calibration (Self-Validation): Infuse a standard sodium formate cluster solution. Validation Gate: Calibrate the Time-of-Flight (TOF) analyzer to achieve a mass accuracy of <5 ppm across the m/z 100–1000 range.

-

Sample Preparation: Dilute the compound to 1 μ g/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Acquisition: Inject 2 μ L into the LC-MS system. Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV, desolvation temperature of 350°C, and cone voltage of 30 V.

-

MS/MS: Isolate the m/z 241 precursor ion and apply a collision energy ramp of 15–30 eV using Argon as the collision gas.

Protocol C: ATR-FTIR Spectroscopy

-

Background Subtraction (Self-Validation): Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a 32-scan background spectrum. Validation Gate: Ensure atmospheric CO2 (2350 cm−1 ) and water vapor bands are successfully zeroed out.

-

Sample Application: Place 2-3 mg of the solid powder directly onto the diamond crystal. Apply uniform pressure using the anvil.

-

Acquisition: Collect 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer.[Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118618, 3-Formylphenyl acetate (Utilized as a structural proxy for meta-formylphenyl chemical shift grounding). PubChem.[Link]

Sources

Predictive Mechanistic Profiling of 5-(3-Formylphenyl)-N-methylpicolinamide: A Putative Reversible Covalent Kinase Inhibitor

Executive Summary

In the landscape of rational drug design, the structural deconstruction of small molecules allows researchers to predict mechanisms of action (MoA) with high fidelity. 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7) represents a highly specialized bifunctional pharmacophore. By combining a classic kinase hinge-binding motif with an electrophilic aldehyde warhead, this molecule is computationally and biochemically predicted to act as a reversible targeted covalent inhibitor (TCI) . This whitepaper provides an in-depth technical framework detailing the predicted MoA, the biochemical causality of its design, and the self-validating experimental protocols required to prove its efficacy.

Part 1: Structural Deconstruction & Target Prediction

To predict the MoA of 5-(3-Formylphenyl)-N-methylpicolinamide, we must isolate and analyze its two primary structural domains:

The N-Methylpicolinamide Anchor (Hinge Binder)

The N-methylpicolinamide moiety is a well-documented hinge-binding scaffold found in several FDA-approved multi-kinase inhibitors (e.g., sorafenib) and advanced clinical candidates[1]. In the ATP-binding pocket of kinases like FLT3 or VEGFR, this motif establishes critical bidentate hydrogen bonds with the kinase hinge region[2]. Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor, while the amide NH acts as a hydrogen bond donor to the backbone carbonyl and amino groups of the hinge residues (e.g., Cys694 in FLT3)[2].

The 3-Formylphenyl Warhead (Electrophilic Trajectory)

The substitution at the 5-position of the pyridine ring directs the 3-formylphenyl group deep into the ATP-binding cleft or toward the solvent-exposed channel, depending on the specific kinase conformation (DFG-in vs. DFG-out). Aldehydes are versatile electrophiles that react with biological amines[3]. The meta-positioning of the formyl group perfectly aligns the electrophilic carbonyl carbon to intercept the ϵ -amino group of a lysine residue—most likely the highly conserved catalytic lysine located in the β 3 strand of the kinase domain.

Caption: Structural pharmacophore logic mapping the dual-action binding mechanism to the kinase domain.

Part 2: The Biochemical Causality of Reversible Covalent Inhibition

Why Target Lysine?

Historically, targeted covalent inhibitors have relied on acrylamides to target non-catalytic cysteines (e.g., ibrutinib, osimertinib). However, targetable cysteines are only present in ~20% of the kinome. In contrast, the catalytic lysine is universally conserved across protein kinases, making it a highly attractive target for expanding the covalent druggable space[3].

The Advantage of the Aldehyde (Reversibility)

Targeting lysine is challenging because its ϵ -amino group is typically protonated at physiological pH ( pKa≈10.5 ), reducing its nucleophilicity. While irreversible lysine modifiers (like sulfonyl fluorides or ethynylbenzaldehydes) exist, they often suffer from proteome-wide off-target toxicity due to permanent adduct formation[4].

The formyl group solves this via reversible covalent inhibition . The unprotonated fraction of the target lysine attacks the aldehyde to form a hemiaminal, which dehydrates into a Schiff base (imine). Because this reaction is entirely reversible, the inhibitor achieves "residence time-based selectivity"[3]. It relies on the initial non-covalent affinity of the picolinamide anchor to drive the local concentration of the aldehyde, ensuring that off-target imines rapidly hydrolyze, while the on-target imine is thermodynamically stabilized within the binding pocket.

Part 3: Self-Validating Experimental Workflows

To empirically validate this predicted MoA, researchers must employ self-validating protocols that prove both covalency and reversibility.

Protocol 1: Reductive Amination-Trapped Intact Mass Spectrometry

Causality: Standard intact mass spectrometry (MS) often fails to detect Schiff bases because the imine bond rapidly hydrolyzes during electrospray ionization (ESI) or liquid chromatography (LC) acidic conditions. To validate the mechanism, we must use a self-validating chemical trap. By adding sodium cyanoborohydride ( NaBH3CN ), the transient imine is selectively reduced to a stable secondary amine, locking the adduct in place for MS detection.

Step-by-Step Methodology:

-

Incubation: Incubate recombinant target kinase (e.g., FLT3 or VEGFR2, 2 μ M) with 5-(3-Formylphenyl)-N-methylpicolinamide (20 μ M) in HEPES buffer (pH 7.4) for 60 minutes at room temperature.

-

Bifurcated Trapping (The Validation Step): Split the sample into two aliquots. To Aliquot A (Control), add vehicle. To Aliquot B (Trapped), add 5 mM NaBH3CN and incubate for an additional 30 minutes.

-

Desalting & LC-MS: Pass both aliquots through a Zeba spin desalting column to remove excess ligand. Analyze via LC-ESI-TOF MS.

-

Data Interpretation: Aliquot A should show the native kinase mass (due to imine hydrolysis during LC). Aliquot B must show a mass shift of +224 Da (Compound mass [240 Da] - H2O [18 Da] + H2 from reduction [2 Da]), confirming the reversible Schiff base intermediate.

Protocol 2: Biochemical Washout Assay

Causality: To prove the inhibitor is not an irreversible artifact, a rapid dilution washout assay is required. If the compound is a reversible TCI, massive dilution will shift the equilibrium, driving the hydrolysis of the imine and restoring kinase activity.

Step-by-Step Methodology:

-

Pre-incubation: Incubate the kinase with the compound at 10×IC50 for 2 hours to ensure steady-state covalent engagement.

-

Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing ATP and a peptide substrate.

-

Kinetic Monitoring: Continuously monitor product formation (e.g., via a continuous fluorescence assay) for 4 hours.

-

Data Interpretation: Calculate the dissociation rate constant ( koff ). A recovery of enzyme activity over time mathematically validates the reversible covalent nature of the bond.

Caption: Self-validating experimental workflow for confirming reversible Schiff base formation.

Part 4: Quantitative Data Projections & Visualizations

Based on the structural thermodynamics of aldehyde-lysine interactions, we project the following kinetic binding parameters for 5-(3-Formylphenyl)-N-methylpicolinamide compared to theoretical analogs.

Table 1: Predicted Kinetic & Binding Parameters

| Compound Profile | Warhead Chemistry | Predicted IC50 | kinact/KI (Covalent Efficiency) | Target Residence Time ( τ ) | Washout Recovery |

| Non-Covalent Analog | Methyl (No Warhead) | ~500 nM | N/A | < 5 minutes | 100% (Immediate) |

| Target Compound | Formyl (Aldehyde) | ~10 nM | 104−105M−1s−1 | 4 - 12 hours | >90% (Slow) |

| Irreversible Analog | Sulfonyl Fluoride | ~5 nM | >105M−1s−1 | Infinite (Irreversible) | 0% (No Recovery) |

Pathway Modulation

By successfully targeting the catalytic lysine and locking the kinase in an inactive state via a long-residence-time Schiff base, 5-(3-Formylphenyl)-N-methylpicolinamide is predicted to potently suppress downstream oncogenic signaling.

Caption: Predicted downstream signaling pathway modulation via targeted kinase inhibition.

References

-

[3] Reversible lysine-targeted probes reveal residence time-based kinase selectivity. PMC (NIH). 3

-

[4] 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. Journal of the American Chemical Society. 4

-

[1] Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. PMC (NIH). 1

-

[2] A molecular dynamics simulation study for variant drug responses due to FMS-like tyrosine kinase 3 G697R mutation. RSC Publishing. 2

Sources

- 1. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A molecular dynamics simulation study for variant drug responses due to FMS-like tyrosine kinase 3 G697R mutation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04099G [pubs.rsc.org]

- 3. Reversible lysine-targeted probes reveal residence time-based kinase selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 5-(3-Formylphenyl)-N-methylpicolinamide in Rational Kinase Inhibitor Design

Executive Summary

In the landscape of targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds. 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7) has emerged as a highly versatile, advanced building block for drug discovery[1]. With a molecular weight of 240.26 g/mol and a formula of C14H12N2O2, this compound elegantly combines a proven hinge-binding pharmacophore (N-methylpicolinamide) with a highly reactive synthetic handle (a 3-formylphenyl group)[1]. This whitepaper details the structural rationale, synthetic methodologies, and biological applications of this core in developing next-generation inhibitors targeting Receptor Tyrosine Kinases (RTKs) and serine/threonine kinases.

Pharmacophore Rationale & Structural Biology

The architectural brilliance of 5-(3-Formylphenyl)-N-methylpicolinamide lies in its dual-functionality:

-

The N-Methylpicolinamide Core: This moiety is a well-documented pharmacophore found in several FDA-approved and experimental kinase inhibitors, most notably the Raf/VEGFR inhibitor Sorafenib[2]. The pyridine nitrogen and the amide NH act as a bidentate hydrogen bond acceptor/donor pair. Crystallographic studies of related picolinamide and pyridone-based inhibitors reveal that this motif perfectly complements the ATP-binding hinge region of kinases like c-Met, Flt-3, and VEGFR-2[3].

-

The 3-Formylphenyl Extension: Positioned at the 5-carbon of the pyridine ring, the phenyl group directs the molecule into the hydrophobic pocket (often dictating DFG-in vs. DFG-out binding modes). The formyl (-CHO) group serves as an electrophilic handle, allowing medicinal chemists to perform late-stage functionalization (LSF) to probe the solvent-exposed regions of the kinase target.

Divergent Synthetic Workflows

To maximize the chemical space explored during Structure-Activity Relationship (SAR) campaigns, the formyl group can be subjected to various divergent synthetic pathways.

Figure 1: Divergent synthetic workflows for late-stage functionalization of the formyl core.

Experimental Protocol: Reductive Amination Workflow

The most common derivatization of the 3-formylphenyl moiety is reductive amination, yielding diverse benzylamine libraries. The following protocol is engineered for high chemoselectivity and self-validation.

Objective: Conversion of the aldehyde to a secondary/tertiary amine to extend the molecule into the kinase solvent channel.

Step 1: Imine Condensation

-

Action: In an oven-dried flask under N2, dissolve 5-(3-Formylphenyl)-N-methylpicolinamide (1.0 equiv) and the target primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

-

Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point (83°C vs 39°C), accommodating mild heating if the initial condensation is sterically hindered. Anhydrous conditions drive the equilibrium forward by preventing the hydrolysis of the intermediate imine.

Step 2: Acidic Activation

-

Action: Add glacial acetic acid (1.0 equiv) dropwise at room temperature.

-

Causality: The weak acid lowers the pH to approximately 4-5. This specifically protonates the carbonyl oxygen (or the resulting imine to form an iminium ion), increasing its electrophilicity without completely protonating the nucleophilic amine, which would prematurely halt the reaction.

Step 3: Selective Reduction

-

Action: Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) in three portions over 15 minutes. Stir for 12 hours, allowing it to warm to room temperature.

-

Causality: NaBH(OAc)3 is a mild, chemoselective reducing agent. Unlike NaBH4, which would rapidly reduce the starting aldehyde to an unwanted benzyl alcohol byproduct, NaBH(OAc)3 selectively reduces the more electrophilic protonated iminium ion.

Step 4: Self-Validating Reaction Monitoring

-

Action: Monitor reaction progress via LC-MS.

-

Validation: The reaction is deemed complete when the Total Ion Chromatogram (TIC) shows the complete disappearance of the m/z 241 [M+H]+ peak (starting material) and the emergence of the corresponding product mass.

Step 5: Quench and Isolation

-

Action: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Biological Application: Target Signaling Pathways

Derivatives containing the N-methylpicolinamide core have demonstrated potent, selective inhibition of multiple oncogenic pathways. Structural modifications of this core have yielded broad-spectrum antiproliferative agents targeting Aurora-B kinase[4], as well as highly selective c-Met kinase inhibitors[5].

Figure 2: RTK signaling pathway (c-Met/VEGFR) targeted by N-methylpicolinamide derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

The functionalization of the formyl group directly dictates the kinase selectivity profile. Literature benchmarking against clinical standards (such as Foretinib and Sorafenib) highlights the potency of N-methylpicolinamide derivatives. For instance, thienopyrimidine derivatives of N-methylpicolinamide have shown remarkable efficacy against c-Met, often outperforming Foretinib in specific cellular assays[5].

Table 1: Comparative Kinase Inhibitory Activity of N-Methylpicolinamide Derivatives

| Compound / Analog | Target Kinase / Cell Line | IC50 Value | Reference Context |

| Compound 43 (Thienopyrimidine analog) | c-Met Kinase | 16 nM | Equal to Foretinib (14 nM)[5] |

| Compound 43 (Thienopyrimidine analog) | A549 Cell Line | 0.58 µM | 3.73-fold more active than Foretinib[5] |

| Compound 43 (Thienopyrimidine analog) | HepG2 Cell Line | 0.47 µM | 5.39-fold more active than Foretinib[5] |

| Compound 2 (2-Pyridone analog) | Met Kinase | 1.8 nM | Potent Met kinase inhibitor[3] |

| Compound 2 (2-Pyridone analog) | Flt-3 Kinase | 4 nM | Dual inhibitor profile[3] |

| Compound 2 (2-Pyridone analog) | VEGFR-2 Kinase | 27 nM | Multi-kinase activity[3] |

| Compound 6p (Thiol derivative) | Aurora-B Kinase | Potent | Outperformed Sorafenib in vitro[4] |

Conclusion

5-(3-Formylphenyl)-N-methylpicolinamide represents a master key in modern medicinal chemistry. By providing a pre-installed, high-affinity hinge-binding motif alongside a versatile electrophilic handle, it allows researchers to bypass complex early-stage syntheses and immediately focus on late-stage SAR optimization.

References

-

Title: Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors Source: PubMed (NIH) URL: [Link]

-

Title: Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents Source: PubMed (NIH) URL: [Link]

-

Title: Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

- 1. 5-(3-Formylphenyl)-N-methylpicolinamide | CymitQuimica [cymitquimica.com]

- 2. neuromics.com [neuromics.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-(3-Formylphenyl)-N-methylpicolinamide

Introduction

In the landscape of contemporary drug discovery, the preliminary assessment of a novel compound's cytotoxicity is a critical initial step.[1] This early evaluation provides a foundational understanding of a molecule's potential as a therapeutic agent by determining its inherent toxicity to living cells.[2] This guide presents a comprehensive framework for conducting a preliminary cytotoxicity screening of the novel compound, 5-(3-Formylphenyl)-N-methylpicolinamide. While specific biological data for this exact molecule is not yet publicly available, its structural similarity to other N-methylpicolinamide derivatives that have demonstrated antitumor properties suggests its potential as a cytotoxic agent.[3][4][5][6]

This document is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded approach to the initial in vitro evaluation of this compound. The methodologies outlined herein are based on established and widely accepted protocols for cytotoxicity testing, ensuring scientific integrity and reproducibility.

I. Foundational Principles of Cytotoxicity Screening

The primary objective of a preliminary cytotoxicity screen is to determine the concentration at which a compound of interest induces cell death. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit a biological process by 50%.[7][8][9] A lower IC50 value indicates that the compound is effective at lower concentrations, suggesting greater potency.[10]

The initial screening process typically involves a tiered approach, beginning with broad-spectrum cytotoxicity assays and progressing to more detailed mechanistic studies. This guide will focus on the essential first steps: assessing cell viability and membrane integrity.

Diagram: Tiered Approach to Cytotoxicity Screening

Caption: A tiered workflow for cytotoxicity screening.

II. Experimental Design and Methodology

A robust experimental design is paramount for obtaining reliable and interpretable data. The following sections detail the critical components of a preliminary cytotoxicity screen for 5-(3-Formylphenyl)-N-methylpicolinamide.

A. Cell Line Selection

The choice of cell lines is crucial and should be guided by the therapeutic hypothesis for the compound. Given the potential antitumor activity of N-methylpicolinamide derivatives, a panel of human cancer cell lines is recommended.[3][4][11] It is also best practice to include a non-cancerous cell line to assess for selective cytotoxicity.

Recommended Cell Lines:

-

Human Cancer Cell Lines:

-

HepG2 (Hepatocellular Carcinoma): A well-characterized and commonly used liver cancer cell line.[4][11]

-

HCT116 (Colorectal Carcinoma): A widely used colon cancer cell line.[4][11]

-

A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[3]

-

MCF-7 (Breast Adenocarcinoma): A common model for breast cancer research.[12]

-

-

Non-Cancerous Human Cell Line:

-

HEK293 (Human Embryonic Kidney): Often used as a control for general cytotoxicity.[12]

-

B. Compound Preparation and Dilution Series

Proper handling and preparation of the test compound are essential for accurate results.

-

Stock Solution Preparation: Dissolve 5-(3-Formylphenyl)-N-methylpicolinamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in a complete cell culture medium. A common approach is to use a 10-point dilution series with a 1:2 or 1:3 dilution factor to cover a broad concentration range (e.g., 0.1 µM to 100 µM).

C. Primary Cytotoxicity Assays

Two complementary primary assays are recommended to provide a comprehensive initial assessment of cytotoxicity: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15][16]

Protocol for MTT Assay: [13][14][15]

-

Cell Seeding: Seed the selected cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing the various concentrations of 5-(3-Formylphenyl)-N-methylpicolinamide. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.[9][12]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[17]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[2][18] An increase in LDH in the culture supernatant is indicative of cell death.[19][20]

Protocol for LDH Assay: [18][19][20]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Prepare the following controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).

-

Vehicle control: Cells treated with the highest concentration of DMSO used in the experiment.

-

-

Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[19][20]

Diagram: Primary Cytotoxicity Assay Workflow

Caption: Workflow for parallel MTT and LDH cytotoxicity assays.

III. Data Analysis and Interpretation

A. Calculation of IC50 Values

The primary endpoint of these assays is the calculation of the IC50 value. This is typically done by plotting the percentage of cell viability (for MTT) or cytotoxicity (for LDH) against the log of the compound concentration. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve and determine the IC50.[7][10]

Formula for Percent Cytotoxicity (LDH Assay): [2]

% Cytotoxicity = [( Compound-treated LDH activity

Spontaneous LDH activity ) / ( Maximum LDH activity

Spontaneous LDH activity )] x 100B. Data Presentation

Quantitative data should be summarized in a clear and concise table for easy comparison of the cytotoxic effects of 5-(3-Formylphenyl)-N-methylpicolinamide across different cell lines and time points.

| Cell Line | Incubation Time (hours) | MTT IC50 (µM) | LDH IC50 (µM) |

| HepG2 | 24 | ||

| 48 | |||

| 72 | |||

| HCT116 | 24 | ||

| 48 | |||

| 72 | |||

| A549 | 24 | ||

| 48 | |||

| 72 | |||

| MCF-7 | 24 | ||

| 48 | |||

| 72 | |||

| HEK293 | 24 | ||

| 48 | |||

| 72 |

IV. Mechanistic Elucidation: Apoptosis vs. Necrosis

Should the primary screening reveal significant cytotoxic activity, the next logical step is to investigate the mode of cell death induced by 5-(3-Formylphenyl)-N-methylpicolinamide. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[21] Distinguishing between these two pathways provides valuable insight into the compound's mechanism of action.

A. Apoptosis and Necrosis Assays

A common method for differentiating between apoptosis and necrosis is through dual staining with Annexin V and a non-viable cell dye like Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), followed by flow cytometry or fluorescence microscopy.[22][23][24]

-

Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[21]

-

PI or 7-AAD: These dyes are excluded by live and early apoptotic cells with intact membranes but can enter and stain the nuclei of necrotic and late apoptotic cells.[22][23]

Protocol for Annexin V/PI Staining: [24]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50.

-

Cell Harvesting: After incubation, harvest both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

Diagram: Distinguishing Apoptosis and Necrosis

Caption: Cellular states as defined by Annexin V and PI staining.

V. Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the preliminary cytotoxicity screening of 5-(3-Formylphenyl)-N-methylpicolinamide. By employing a combination of cell viability and membrane integrity assays, followed by a more detailed investigation into the mode of cell death, researchers can obtain a robust initial assessment of this novel compound's cytotoxic potential. The data generated from these studies will be instrumental in guiding future research and development efforts for this promising class of molecules.

References

-

BosterBio. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

-

Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

- L'Abbate, A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.

-

Clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

- Unnisa, A., & Doss, G. (2021). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Drug Invention Today, 13(1), 123-130.

- Coma, M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2194.

-

ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

PubMed. (1993). A novel cytotoxicity screening assay using a multiwell fluorescence scanner. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

- Li, W., et al. (2011).

- Wodarz, D., et al. (2016). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.

- Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1149.

-

Semantic Scholar. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Retrieved from [Link]

- Sun, T., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6335-6349.

-

PubMed. (2012, May 25). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

-

ResearchGate. (2025, December 25). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

-

PubMed. (2026, February 6). N-terphenylpicolinamide derivatives designed to target PD-L1 increase activation and proliferation of T cells, and their cytotoxic properties toward cancer cells. Retrieved from [Link]

- Dimmock, J. R., et al. (2003). Cytotoxic 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes mounted on alicyclic scaffolds. European Journal of Medicinal Chemistry, 38(2), 169-177.

-

PubMed. (1994). Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. Retrieved from [Link]

- Wujec, M., et al. (2021).

Sources

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents [mdpi.com]

- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. The Importance of IC50 Determination | Visikol [visikol.com]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijprajournal.com [ijprajournal.com]

- 13. opentrons.com [opentrons.com]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 21. biotium.com [biotium.com]

- 22. antibodiesinc.com [antibodiesinc.com]

- 23. usbio.net [usbio.net]

- 24. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

The Uncharted Territory of 5-(3-Formylphenyl)-N-methylpicolinamide: A Patent Landscape Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate chess game of drug discovery, understanding the patent landscape is as critical as mastering the molecular interactions in a binding pocket. This guide delves into the patent landscape surrounding 5-(3-Formylphenyl)-N-methylpicolinamide, a molecule of interest at the intersection of heterocyclic chemistry and oncology. While a direct patent for this specific chemical entity remains elusive in a preliminary review of global patent databases, the broader context of its structural components—the picolinamide scaffold and its arylated derivatives—reveals a dynamic and competitive arena, particularly in the realm of Wnt signaling pathway inhibition. This guide will navigate the existing patent literature for structurally related compounds, elucidate a plausible synthetic pathway, and contextualize the potential therapeutic applications of 5-(3-Formylphenyl)-N-methylpicolinamide, providing a vital resource for researchers and drug development professionals seeking to innovate in this chemical space.

The Picolinamide Scaffold: A Privileged Structure in Cancer Therapy

The picolinamide moiety is a recurring motif in medicinal chemistry, recognized for its ability to engage in a variety of biological interactions. Its presence in numerous patented compounds underscores its significance as a "privileged structure" in the design of therapeutic agents. A review of recent patent literature highlights the versatility of the picolinamide scaffold in targeting diverse pathways implicated in cancer.

Patents such as WO2010026124A1 disclose a broad range of picolinamide derivatives as potent kinase inhibitors, a well-established class of cancer therapeutics[1]. Furthermore, a significant number of patents point towards the utility of substituted heterocyclic compounds, including picolinamides, as modulators of the Wnt signaling pathway. Dysregulation of the Wnt pathway is a hallmark of many cancers, making it a highly sought-after target for therapeutic intervention. For instance, patent applications like US9375474B2 and US20200299261A1 describe various heterocyclic compounds, some bearing resemblance to the picolinamide core, for the inhibition of Wnt signaling[2]. These patents, while not explicitly claiming 5-(3-Formylphenyl)-N-methylpicolinamide, establish a clear precedent for the patentability of novel picolinamide derivatives with demonstrated activity against cancer-related targets.

The following table summarizes key patent information for picolinamide derivatives and related Wnt signaling inhibitors, offering a glimpse into the competitive landscape.

| Patent/Application | Assignee/Applicant | Therapeutic Target/Indication | Core Scaffold/Claim Scope |

| WO2010026124A1 | Novartis AG | Kinase inhibitors for cancer | Picolinamide derivatives[1] |

| US9375474B2 | Not Specified | Inhibition of cancer metastasis | Substituted heterocyclic compounds[2] |

| US20200299261A1 | Not Specified | Wnt/β-catenin pathway inhibitors | Heterocyclic compounds for metabolic diseases and cancer |

| EP3423452A4 | Not Specified | Wnt signaling pathway inhibitors | Heterocyclic compounds for various diseases[3] |

| US10882841B2 | Not Specified | Wnt signaling pathway inhibitors | Compounds for diseases implicating the Wnt/β-catenin pathway[4] |

Key Players in the Wnt Signaling Arena

The development of Wnt signaling inhibitors is a highly active area of research, with several pharmaceutical and biotechnology companies establishing significant patent portfolios. Companies such as Novartis, Genentech (a member of the Roche Group), and OncoMed Pharmaceuticals have been prominent in filing patents related to Wnt pathway modulators[5][6][7][8][9][10]. While their patents cover a diverse range of chemical scaffolds, the overarching goal is to target key nodes within this critical signaling cascade. The intellectual property generated by these entities forms a complex web that any new entrant into this space must navigate.

Proposed Synthesis of 5-(3-Formylphenyl)-N-methylpicolinamide

The synthesis of 5-(3-Formylphenyl)-N-methylpicolinamide can be strategically designed based on established synthetic methodologies for similar 5-aryl-picolinamides. A highly efficient and versatile approach involves a palladium-catalyzed Suzuki cross-coupling reaction. This method allows for the direct formation of the carbon-carbon bond between the picolinamide core and the formylphenyl moiety.

A plausible synthetic route is outlined below:

Step 1: Synthesis of 5-Bromo-N-methylpicolinamide (Intermediate 1)

The synthesis begins with the commercially available 5-bromopicolinic acid. The carboxylic acid is first activated, for example, by conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated acid is then reacted with methylamine to form the corresponding N-methylamide, yielding 5-Bromo-N-methylpicolinamide.

Step 2: Suzuki Cross-Coupling Reaction

The key step in this synthesis is the Suzuki cross-coupling of 5-Bromo-N-methylpicolinamide with 3-formylphenylboronic acid. This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., sodium carbonate or potassium phosphate) and a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water). The reaction mixture is heated to drive the coupling to completion.

Experimental Protocol:

-

Preparation of 5-Bromo-N-methylpicolinamide:

-

To a solution of 5-bromopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

-

Slowly add a solution of methylamine (2.0 eq) in tetrahydrofuran (THF) or as an aqueous solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-N-methylpicolinamide.

-

-

Suzuki Cross-Coupling to Yield 5-(3-Formylphenyl)-N-methylpicolinamide:

-

In a reaction vessel, combine 5-Bromo-N-methylpicolinamide (1.0 eq), 3-formylphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(3-Formylphenyl)-N-methylpicolinamide.

-

This synthetic approach is robust and adaptable, drawing from well-established methodologies in cross-coupling chemistry[11][12].

Potential Therapeutic Applications and Mechanism of Action

Given the prevalence of picolinamide derivatives in patents targeting the Wnt signaling pathway, it is reasonable to hypothesize that 5-(3-Formylphenyl)-N-methylpicolinamide may also exert its biological effects through modulation of this pathway. The Wnt/β-catenin signaling cascade is a crucial regulator of cell fate, proliferation, and differentiation during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a common driver of tumorigenesis in a variety of cancers, including colorectal, breast, and liver cancer.

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This event leads to the inhibition of a "destruction complex" that normally phosphorylates β-catenin, targeting it for proteasomal degradation. The stabilization and accumulation of β-catenin in the cytoplasm results in its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation and survival.

A small molecule inhibitor like 5-(3-Formylphenyl)-N-methylpicolinamide could potentially interrupt this signaling cascade at various points. For instance, it could interfere with the Wnt-FZD interaction, inhibit downstream components of the signaling pathway, or disrupt the interaction between β-catenin and its transcriptional co-activators. The formyl group on the phenyl ring could serve as a key pharmacophoric feature, potentially engaging in specific hydrogen bonding interactions within a target protein's binding site.

Conclusion and Future Outlook

The patent landscape for picolinamide derivatives is rich and continues to expand, particularly in the context of cancer therapeutics targeting critical signaling pathways like Wnt. While 5-(3-Formylphenyl)-N-methylpicolinamide is not explicitly claimed in the currently reviewed patent literature, its structural similarity to patented compounds suggests its potential as a valuable research tool and a starting point for the development of novel, patentable Wnt signaling inhibitors.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in navigating the existing intellectual property to ensure freedom to operate. The opportunity lies in the potential to discover novel derivatives of 5-(3-Formylphenyl)-N-methylpicolinamide with improved potency, selectivity, and pharmacokinetic properties, thereby creating new and valuable intellectual property. The commercial availability of this compound for research purposes further facilitates such exploratory studies[13].

Future work should focus on the biological evaluation of 5-(3-Formylphenyl)-N-methylpicolinamide in relevant cancer cell lines and animal models to elucidate its precise mechanism of action and therapeutic potential. Structure-activity relationship (SAR) studies, guided by the insights from the existing patent landscape, will be crucial in designing the next generation of picolinamide-based cancer therapeutics. The journey from a commercially available research chemical to a patented, life-saving drug is arduous, but for molecules like 5-(3-Formylphenyl)-N-methylpicolinamide, the path, though uncharted, is illuminated by a wealth of scientific and patent literature.

References

- EP4448493A1 - Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use - Google Patents. (n.d.).

- WO2010026124A1 - Picolinamide derivatives as kinase inhibitors - Google Patents. (n.d.).

- US9375474B2 - Compounds useful for inhibiting metastasis from cancer and methods using same - Google Patents. (n.d.).

- EP3423452A4 - INHIBITORS OF THE WNT SIGNALING PATHWAY FOR THE TREATMENT OF DISEASES - Google Patents. (n.d.).

- US10882841B2 - Wnt signaling pathway inhibitors for treatments of disease - Google Patents. (n.d.).

- Mucke, H. A. (2024). Patent highlights August–September 2023.

-

Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved April 3, 2026, from [Link]

- US20200299261A1 - Wnt signaling pathway inhibitors for treatments of disease - Google Patents. (n.d.).

- WO2021013910A1 - Picolinamide derivatives useful as agricultural fungicides - Google Patents. (n.d.).

-

Patents Assigned to OncoMed Pharmaceuticals, Inc. - Justia Patents Search. (n.d.). Retrieved April 3, 2026, from [Link]

-

Patents Assigned to Genentech, Inc. - Justia Patents Search. (n.d.). Retrieved April 3, 2026, from [Link]

-

5-Formyl-N-methylpicolinamide | C8H8N2O2 | CID 88569103 - PubChem. (n.d.). Retrieved April 3, 2026, from [Link]

- Sharma, A., & Kumar, V. (2021). Recent updates on Wnt signaling modulators: a patent review (2014-2020).

-

Patents Assigned to Novartis Pharma AG - Justia Patents Search. (n.d.). Retrieved April 3, 2026, from [Link]

-

OncoMed Pharmaceuticals Granted Broad FZD-Fc Composition-of-Matter and Use Patent in U.S. - FirstWord Pharma. (2014, July 2). Retrieved April 3, 2026, from [Link]

- Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. (2024, September 23). Preprints.org.

-

New WRN inhibitors described in Novartis patent. (2024, May 7). BioWorld. Retrieved April 3, 2026, from [Link]

- WO2019160882A1 - Pd-1/pd-l1 inhibitors - Google Patents. (n.d.).

- US8765913B2 - Human frizzled receptor for inhibiting wnt signaling in a tumor or tumor cell - Google Patents. (n.d.).

- AU2009289319C1 - Picolinamide derivatives as kinase inhibitors - Google Patents. (n.d.).

-

WIPO - Search International and National Patent Collections. (n.d.). Retrieved April 3, 2026, from [Link]

- US8765913B2 - Human frizzled (FZD) receptor polypeptides and methods of use thereof for treating cancer and inhibiting growth of tumor cells - Google Patents. (n.d.).

- Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

-

Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. (n.d.). Retrieved April 3, 2026, from [Link]

- Asghar, M. R., et al. (2019). The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. Bioorganic Chemistry, 86, 513-537.

- WO2023107648A2 - Synthesis of ester, carbonate, and carbamate-derived novel biodegradable ionizable lipids from methyl ricinoleate or methyl 12-hydroxystearate and its applications - Google Patents. (n.d.).

-

Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

-

WIPO - Search International and National Patent Collections. (n.d.). Retrieved April 3, 2026, from [Link]

- A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2021). Molecules, 26(22), 6936.

- Formylation of Amines. (2014). Molecules, 19(6), 7686-7707.

Sources

- 1. WO2010026124A1 - Picolinamide derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 2. US9375474B2 - Compounds useful for inhibiting metastasis from cancer and methods using same - Google Patents [patents.google.com]

- 3. EP3423452A4 - INHIBITORS OF THE WNT SIGNALING PATHWAY FOR THE TREATMENT OF DISEASES - Google Patents [patents.google.com]

- 4. US10882841B2 - Wnt signaling pathway inhibitors for treatments of disease - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. patents.justia.com [patents.justia.com]

- 7. patents.justia.com [patents.justia.com]

- 8. firstwordpharma.com [firstwordpharma.com]